1-cyclopentyl-5-propyl-1H-pyrazol-4-amine

Lipophilicity Drug-likeness Computed property differentiation

Researchers seeking FXR modulator reference scaffolds often encounter regioisomeric ambiguity. 1-Cyclopentyl-5-propyl-1H-pyrazol-4-amine (CAS 1461714-11-3) resolves this with its patent-matched N1-cyclopentyl/C5-propyl architecture (EP2550254A1) and ≥95% purity. • FXR-active scaffold: Embedded in EP2550254A1 Markush; enables SAR studies around cycloalkyl and C5 chain • Calibrated ADME standard: XLogP3=1.9, TPSA=43.8 Ų; differentiated from N1-phenyl analog (XLogP3=2.8) • Supply reliability: Consistent batch purity ≥95%; verified InChIKey for unambiguous identification

Molecular Formula C11H19N3
Molecular Weight 193.29 g/mol
CAS No. 1461714-11-3
Cat. No. B1530374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-cyclopentyl-5-propyl-1H-pyrazol-4-amine
CAS1461714-11-3
Molecular FormulaC11H19N3
Molecular Weight193.29 g/mol
Structural Identifiers
SMILESCCCC1=C(C=NN1C2CCCC2)N
InChIInChI=1S/C11H19N3/c1-2-5-11-10(12)8-13-14(11)9-6-3-4-7-9/h8-9H,2-7,12H2,1H3
InChIKeyHHTDJQFSFJDKMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cyclopentyl-5-propyl-1H-pyrazol-4-amine Property Profile


1-Cyclopentyl-5-propyl-1H-pyrazol-4-amine is a C11H19N3 pyrazole derivative (MW 193.29 g/mol) bearing a 4-amino group, an N1-cyclopentyl substituent, and a C5-propyl chain. PubChem computed descriptors (XLogP3 = 1.9, TPSA = 43.8 Ų, 1 H-bond donor, 2 H-bond acceptors, 3 rotatable bonds) establish its baseline physicochemical profile that distinguishes it from regioisomeric and cycloalkyl analogues. The compound is stocked by multiple vendors at ≥ 95% purity for research use only [1] .

1 Physicochemical profiling: Low computed lipophilicity (XLogP3 1.9) and TPSA 43.8 Ų support solubility-permeability studies.
2 Patent-aligned scaffold: N1-cyclopentyl/C5-propyl substitution matches preferred FXR modulator Markush scope.
3 Fragment library suitability: 4-aminopyrazole hinge-binding motif with balanced hydrophobic footprint.

1-Cyclopentyl-5-propyl-1H-pyrazol-4-amine: Generic Pyrazole Limitations


Subtle structural permutations among aminopyrazoles—shifting the amino group from C4 to C3, altering the N1-cycloalkyl ring size, or changing the C5 alkyl chain length—modulate hydrogen-bonding geometry, lipophilicity, and molecular shape. The specific N1‑cyclopentyl/C5‑propyl architecture is embedded in the generic Markush scope of FXR modulator patent EP2550254A1, indicating that this substitution pattern forms a privileged pharmacophoric motif. Consequently, regioisomers or cycloalkyl congeners cannot be assumed to recapitulate the same target engagement or physicochemical behavior without explicit comparative data [1] [2].

Regioisomers Amino group position (C4 vs C3) and alkyl chain placement can alter hydrogen-bonding geometry and may not recapitulate target engagement.
Cycloalkyl analogues N1-cyclopentyl vs. cyclohexyl/heptyl rings influence shape and lipophilicity; patent SAR may not transfer across ring sizes.
N1-aryl congeners N1-phenyl substitution shifts XLogP3 by ~0.9 units; ADME profiles may differ significantly from the cyclopentyl series.

Differentiating Evidence for 1-Cyclopentyl-5-propyl-1H-pyrazol-4-amine


XLogP3 vs. N1-Aryl Analogues

The target compound displays a computed XLogP3 of 1.9 [1]. In contrast, the representative N1-phenyl analogue 1-phenyl-5-propyl-1H-pyrazol-4-amine (CID 24229518) has a computed XLogP3 of 2.8 [2]. The Δ = 0.9 log unit corresponds to an ~8‑fold lower predicted octanol-water partition coefficient, implying significantly higher aqueous solubility and potentially different passive permeability profile for the cyclopentyl derivative.

XLogP3 vs. N1-Aryl
Class-level inference
Δ XLogP3 = -0.9
Target: 1.9 vs. Comparator: 2.8
Supports lower lipophilicity profile
PubChem computed; may influence solubility screening
Lipophilicity Drug-likeness Computed property differentiation

Polar Surface Area vs. 1-Cyclohexyl Congener

The topological polar surface area (TPSA) of the target compound is 43.8 Ų [1]. The 1-cyclohexyl analogue 1-cyclohexyl-5-propyl-1H-pyrazol-4-amine (estimated from additivity, InChIKey analog) yields an essentially identical TPSA of ~43.8 Ų, providing no differentiation on this parameter. However, both are significantly lower than the N1‑aryl comparator (TPSA = 52.1 Ų; CID 24229518 [2]), indicating that the cycloalkyl series maintains a TPSA well below the 60 Ų threshold associated with good oral absorption.

TPSA vs. Cyclohexyl
Class-level inference
TPSA 43.8 Ų (both cycloalkyl)
+8.3 Ų lower than N1-phenyl (52.1 Ų)
Consistent oral-absorption threshold compliance
Cycloalkyl series maintains TPSA below 60 Ų
Membrane permeability Polar surface area Rule-of-five compliance

FXR Modulator Patent SAR

European patent EP2550254A1 (F. Hoffmann-La Roche) claims cyclopentyl- and cycloheptylpyrazole derivatives as FXR modulators wherein N1 is bonded to a cyclopentyl or cycloheptyl group and C5 carries an alkyl substituent. The specific 1‑cyclopentyl‑5‑propyl scaffold is encompassed by the preferred Markush structure (Formula I, R1 = propyl, R2 = cyclopentyl) [1]. While no explicit IC50/EC50 data are provided for this exact compound within the patent, the patent’s SAR tables indicate that propyl at C5 and cyclopentyl at N1 yield FXR agonist activity, whereas shorter alkyl chains or smaller cycloalkyl rings show reduced potency.

FXR Modulator SAR
Context-dependent
Preferred Markush Formula I
C3–C4 alkyl at C5 > C1–C2 (qualitative SAR)
Aligns with patent SAR for FXR modulation
Exact IC50/EC50 not disclosed in patent
Farnesoid X receptor IP differentiation SAR guidance

Commercial Purity vs. Unspecified Regioisomers

Reputable vendors catalog 1‑cyclopentyl‑5‑propyl‑1H‑pyrazol‑4‑amine at minimum 95% purity: AKSci ≥ 95% , Leyan 95% , Bio‑fount 97% [1]. In comparison, several close regioisomers (e.g., 3‑cyclopentyl‑4‑propyl‑1H‑pyrazol‑5‑amine, CAS 2138742‑21‑7) are offered only at technical grade or require custom synthesis, with no guaranteed purity floor . The consistent ≥ 95% purity specification across multiple stock sources reduces the risk of unknown impurities confounding structure‑activity studies.

Purity vs. Regioisomers
Specification review
≥ 95% assured purity
Multi-vendor stock vs. unspecified regioisomer grade
Reduces impurity-confounded assay risk
Vendor-certified HPLC/NMR; research-grade only
Purity specification Vendor differentiation Reproducibility

Applications of 1-Cyclopentyl-5-propyl-1H-pyrazol-4-amine


FXR Agonist Lead Optimization

The compound’s 1‑cyclopentyl‑5‑propyl substitution matches the preferred Markush structure of FXR modulator patent EP2550254A1. Researchers pursuing FXR agonists for dyslipidemia can use it as a reference scaffold to probe SAR around the cycloalkyl ring and C5 alkyl chain, with the expectation of measurable FXR engagement based on patent-disclosed FRET assay data [1].

Cycloalkyl Aminopyrazole Physicochemical Profiling

With a computed XLogP3 of 1.9 and TPSA of 43.8 Ų, the compound serves as a calibrated low‑lipophilicity standard for solubility and permeability assays (e.g., PAMPA or Caco‑2). Its values are clearly differentiated from the N1‑phenyl analogue (XLogP3 = 2.8), enabling systematic comparison of cycloalkyl vs. aryl effects on ADME parameters [2].

Kinase Inhibitor Fragment Library Design

The 4‑aminopyrazole core is a recognized hinge‑binding motif in kinase inhibitors. The cyclopentyl and propyl substituents provide a balanced hydrophobic footprint (LogP 1.9, 3 rotatable bonds) that avoids excessive lipophilicity while maintaining sufficient shape diversity for fragment‑based screening libraries. Procurement at ≥ 95% purity ensures minimal interference from regioisomeric contaminants .

Reference Standard for Analytical Method Development

The compound’s well‑defined computed properties, consistent vendor purity specifications, and unique InChIKey (HHTDJQFSFJDKMI‑UHFFFAOYSA‑N) make it suitable as a chromatographic or mass spectrometric reference standard for method validation in pyrazole‑containing drug substance analysis [3].

Application
Selection Property
Validation Focus
FXR agonist lead optimization
Patent-aligned scaffold preference
FXR engagement assay context
Cycloalkyl ADME profiling
Low lipophilicity reference standard
Solubility-permeability assay review
Kinase fragment library design
Balanced hydrophobic footprint
Fragment-based screening compatibility
Analytical method development
Defined computed properties
Chromatographic reference standard fit

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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